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This document provides a comprehensive technical overview of the discovery, mechanism, and

application of small-molecule inhibitors targeting the YEATS family of epigenetic reader

domains. It includes a summary of key compounds, detailed experimental protocols for their

evaluation, and diagrams of relevant biological pathways and research workflows.

Introduction: The YEATS Domain as a Therapeutic
Target
The YEATS domain is an evolutionarily conserved protein module that functions as an

epigenetic "reader" by specifically recognizing acylated lysine residues on histone tails,

including acetylation (Kac) and crotonylation (Kcr).[1][2] There are four human proteins

containing a YEATS domain: ENL (MLLT1), AF9 (MLLT3), GAS41 (YEATS4), and YEATS2.[3]

These proteins are critical components of various chromatin-modifying and transcriptional

complexes. By binding to acetylated chromatin, they recruit effector proteins that modulate

gene expression.[1]

Aberrant function and overexpression of YEATS domain-containing proteins are implicated in

several human cancers.

ENL and AF9: These paralogs are frequently involved in chromosomal translocations with

the MLL gene in aggressive acute myeloid leukemia (AML) and acute lymphoid leukemia
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(ALL).[4][5] Beyond their role in MLL-fusion proteins, the wild-type ENL protein is essential

for maintaining the leukemic state in AML, where its YEATS domain-mediated binding to

acetylated histones drives the expression of oncogenes like MYC and HOXA9.[6][7][8]

GAS41 (YEATS4): This protein is often overexpressed in non-small cell lung cancer

(NSCLC) and other malignancies.[9][10] It recognizes acetylated histones to promote the

deposition of the histone variant H2A.Z, facilitating pro-tumorigenic transcription.[11][12]

YEATS2: Identified as an oncogenic driver in NSCLC, pancreatic, and liver cancers, YEATS2

is a subunit of the ATAC histone acetyltransferase complex.[3][13] Its YEATS domain reads

histone acetylation marks to activate transcriptional programs essential for tumor growth and

survival.[3][14]

The critical role of the YEATS domain's reader function in driving these cancers makes it a

compelling target for therapeutic intervention. Small-molecule inhibitors that competitively block

the acetyl-lysine binding pocket can disrupt these oncogenic pathways.[1][15]

Mechanism of Action of YEATS Domain Inhibitors
YEATS domain inhibitors are typically designed to be competitive antagonists of acetylated

histone binding. The YEATS domain recognizes acetyl-lysine through a distinct structural

feature: an aromatic "sandwich" cage that engages the acetyl methyl group.[14][16] Small

molecules are developed to occupy this pocket, preventing the YEATS protein from docking

onto chromatin.

This displacement has several downstream consequences:

Disruption of Protein-Chromatin Interaction: The primary effect is the prevention of YEATS

protein localization to the promoters and enhancers of target genes.[1]

Inhibition of Transcriptional Elongation: For ENL and AF9, inhibitor binding prevents the

recruitment of key transcriptional machinery, such as the Super Elongation Complex (SEC)

and the histone methyltransferase DOT1L.[6][17] This leads to reduced RNA Polymerase II

activity and suppression of oncogene transcription.[6]

Induction of Anti-Tumor Phenotypes: In cancer cells, the downstream effects include cell

growth arrest, induction of apoptosis, and cellular differentiation.[6][15] For example,
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treatment of AML cells with ENL inhibitors leads to myeloid differentiation and suppression of

leukemia growth.[6][18]

The following diagram illustrates the signaling pathway of ENL in AML and the mechanism by

which inhibitors disrupt it.
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Caption: ENL pathway in AML and point of inhibitor action.

Summary of Key Small-Molecule Inhibitors
A growing number of small-molecule inhibitors targeting various YEATS domains have been

developed. The table below summarizes key compounds, their primary targets, and their

reported binding affinities or potencies.
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Compound
Name

Target(s) Assay Type
Affinity /
Potency

Reference(s)

SR-0813 ENL, AF9 HTRF (IC50) 25 nM (ENL) [8][18]

SPR (Kd) 30 nM (ENL) [18]

SGC-iMLLT ENL, AF9
Peptide

Displacement

Kd = 745 nM

(ENL)
[17][19]

Kd = 523 nM

(AF9)
[17]

Compound 11 ENL
AlphaScreen

(IC50)
< 100 nM [15][20]

Compound 24 ENL
AlphaScreen

(IC50)
< 100 nM [15][20]

TDI-11055 ENL HTRF (IC50)
Potent, improved

PK
[21]

XL-13m ENL
Isothermal

Titration
Kd = 0.4 µM [1]

Calorimetry (ITC)

DLG-41 GAS41
Biochemical

Assay
Submicromolar [9][22]

LS-1-124 YEATS2
Biochemical

Assay

Potent, in vivo

activity
[13][14]

Note: IC50 (Half-maximal inhibitory concentration) and Kd (dissociation constant) are common

measures of potency and binding affinity, respectively. Lower values indicate higher

potency/affinity.[23]

Key Experimental Protocols
The evaluation of YEATS domain inhibitors requires a combination of biochemical, biophysical,

and cellular assays to determine potency, selectivity, and on-target activity.
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Biochemical Screening: Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput assay used to quantify the binding of a YEATS domain

to an acetylated histone peptide and measure its disruption by an inhibitor.[24]

Principle: A recombinant, tagged YEATS domain protein (e.g., 6xHis-ENL) is mixed with a

biotinylated histone peptide containing an acetyl-lysine mark (e.g., Biotin-H3K9ac). A Europium

(Eu)-chelate-labeled antibody or streptavidin serves as the donor fluorophore, binding the

peptide. A second antibody or reagent conjugated to an acceptor fluorophore (e.g., ULight™)

binds the tagged protein. When the protein and peptide interact, the donor and acceptor are

brought into proximity, allowing for a FRET signal upon excitation. An inhibitor disrupts this

interaction, causing a loss of signal.[24]

Detailed Protocol (Example for ENL):

Reagent Preparation:

Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5% casein, and 0.1% NP-40.

5X Inhibitor Plate: Prepare serial dilutions of test compounds in Assay Buffer in a 384-well

plate.

5X Protein: Dilute 6xHis-ENL protein to 125 nM in Assay Buffer.

5X Peptide: Dilute Biotin-H3K9ac peptide to 5 nM in Assay Buffer.

2.5X Detection Mix: Prepare a mix of Anti-6xHis-ULight (15 nM final) and Streptavidin-

Europium (0.5 nM final) in Assay Buffer.

Assay Procedure (384-well plate, 20 µL final volume):

Add 4 µL of 5X test inhibitor or vehicle control to each well.

Add 4 µL of 5X 6xHis-ENL protein.

Incubate for 15 minutes at room temperature.
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Add 4 µL of 5X Biotin-H3K9ac peptide.

Incubate for 30 minutes at room temperature.

Add 8 µL of 2.5X Detection Mix.

Incubate for 60 minutes at room temperature, protected from light.

Data Acquisition:

Read the plate using a TR-FRET capable reader (e.g., EnVision). Excite at ~320-340 nm

and measure emission at 615 nm (Europium) and 665 nm (ULight/FRET).

Calculate the ratio of 665 nm / 615 nm emission.

Plot the ratio against inhibitor concentration and fit to a dose-response curve to determine

the IC50 value.[25]

Biophysical Validation: Isothermal Titration Calorimetry
(ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the

interaction.[16] It is a gold-standard method for validating hits from primary screens.

Principle: A solution of the inhibitor is titrated into a solution containing the target YEATS

domain protein in the calorimeter cell. The heat change upon each injection is measured. The

resulting thermogram is integrated and plotted against the molar ratio of inhibitor to protein to

determine the thermodynamic parameters of binding.

Detailed Protocol:

Sample Preparation:

Dialyze the purified YEATS domain protein (e.g., 20-50 µM) and the inhibitor (e.g., 200-

500 µM) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

to minimize buffer mismatch effects.
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Degas both solutions immediately before the experiment.

ITC Experiment Setup:

Load the protein solution into the sample cell of the microcalorimeter.

Load the inhibitor solution into the injection syringe.

Set the experimental temperature (e.g., 25°C).

Titration:

Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, followed by a

series of 20-30 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to

return to baseline.

Data Analysis:

Integrate the heat-change peaks for each injection.

Subtract the heat of dilution, determined from a control experiment titrating the inhibitor

into buffer alone.

Fit the integrated data to a one-site binding model using analysis software (e.g., Origin) to

calculate Kd, n, and ΔH.[16]

Cellular Target Engagement: Cellular Thermal Shift
Assay (CETSA®)
CETSA is used to verify that a compound binds to its intended target protein within the complex

environment of a living cell.[26]

Principle: Ligand binding typically stabilizes a protein, increasing its resistance to thermal

denaturation. In CETSA, cells are treated with the inhibitor or a vehicle control and then heated

to a range of temperatures. At a specific temperature, the unbound protein will denature and

aggregate, while the inhibitor-bound fraction remains soluble. The amount of soluble protein

remaining at each temperature is then quantified. A shift in the melting curve to a higher

temperature in the presence of the inhibitor indicates target engagement.[26]
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Detailed Protocol:

Cell Treatment:

Culture cells (e.g., MOLM-13 leukemia cells) and treat with the desired concentration of

the YEATS inhibitor or vehicle (e.g., DMSO) for a set time (e.g., 1-2 hours).

Heating Step:

Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

Heat the samples across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a

thermal cycler, followed by cooling at room temperature for 3 minutes.

Cell Lysis and Fractionation:

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a water bath).

Separate the soluble fraction (containing non-denatured protein) from the aggregated

precipitate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

Quantification:

Carefully collect the supernatant (soluble fraction).

Quantify the amount of soluble target protein using an antibody-based method like

Western Blot, ELISA, or AlphaScreen.

Data Analysis:

Plot the percentage of soluble protein against temperature for both vehicle- and inhibitor-

treated samples.

A rightward shift in the melting curve for the inhibitor-treated sample confirms target

engagement.[26]

The following diagram outlines a typical workflow for the discovery and validation of YEATS

domain inhibitors.
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Caption: A generalized workflow for YEATS inhibitor discovery.
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Conclusion and Future Outlook
The YEATS domains have emerged as a promising class of epigenetic targets for cancer

therapy. The development of potent and selective small-molecule inhibitors has provided

invaluable chemical probes to dissect their biological functions and has laid the groundwork for

new therapeutic strategies.[1][15] The success of compounds targeting ENL in preclinical

models of acute leukemia highlights the potential of this approach.[6][19]

Future efforts will likely focus on:

Improving Selectivity: Developing inhibitors that can distinguish between the highly similar

YEATS domains of ENL and AF9, or among other family members, to minimize off-target

effects.[15]

Expanding to Other Cancers: Leveraging the roles of GAS41 and YEATS2 in solid tumors

like NSCLC to develop new treatments.[9][13]

Combination Therapies: Exploring the synergistic effects of YEATS inhibitors with other

epigenetic drugs, such as BET bromodomain inhibitors, which has shown promise in

leukemia cells.[6][20]

Development of In Vivo Probes: Optimizing the pharmacokinetic properties of current leads

to enable robust in vivo studies and clinical translation.[21]

Continued research into the biology of YEATS domains and the development of sophisticated

chemical tools to modulate their activity will be crucial for realizing their full therapeutic

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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